

Application Notes and Protocols: Basic Blue 159 in Paper and Ink Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic Blue 159*

Cat. No.: *B1165715*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 159, also known as C.I. **Basic Blue 159**, is a cationic dye belonging to the triphenylmethane class.^[1] It is characterized by its vibrant blue color, good water solubility, and strong affinity for negatively charged substrates.^{[1][2][3]} These properties make it a versatile colorant in various industrial applications, most notably in paper and ink manufacturing. In aqueous solutions, it generates a cationic pigment, which allows it to readily bind to materials like cellulose fibers in paper.^{[3][4][5]} This document provides detailed application notes and experimental protocols for the use of **Basic Blue 159** in these fields.

Physicochemical Properties

Basic Blue 159 is typically supplied as a blue powder or a concentrated liquid.^{[1][6]} Its properties are critical for its application and performance in both paper and ink formulations.

Property	Value / Description	Source(s)
Synonyms	Cationic Blue X-BL, Blue FBL, Astrazon Blue FBL	[7][8]
Appearance	Blue uniform powder or liquid	[1][6]
Solubility	Readily soluble in water and alcohol	[1][6]
Chemical Nature	Cationic (positively charged) dye	[2][3][4]
Recommended pH Range	2 - 7	[8]
Light Fastness (Blue Scale)	6 - 7	[8]
Washing Fastness (60°C)	4 - 5	[8]
Rubbing Fastness	4 - 5	[8]

Section 1: Application in Paper Manufacturing

Basic Blue 159 is utilized in the paper industry for dyeing paper pulp (wet-end application) and for surface coloring.[1][9] Its cationic nature provides a strong affinity for the anionic cellulose and hemicellulose fibers found in paper pulp, especially unbleached or mechanical pulps with high lignin content.[3][4][5][9][10] This strong ionic bond eliminates the need for additional fixing agents.[5]

Application Areas:

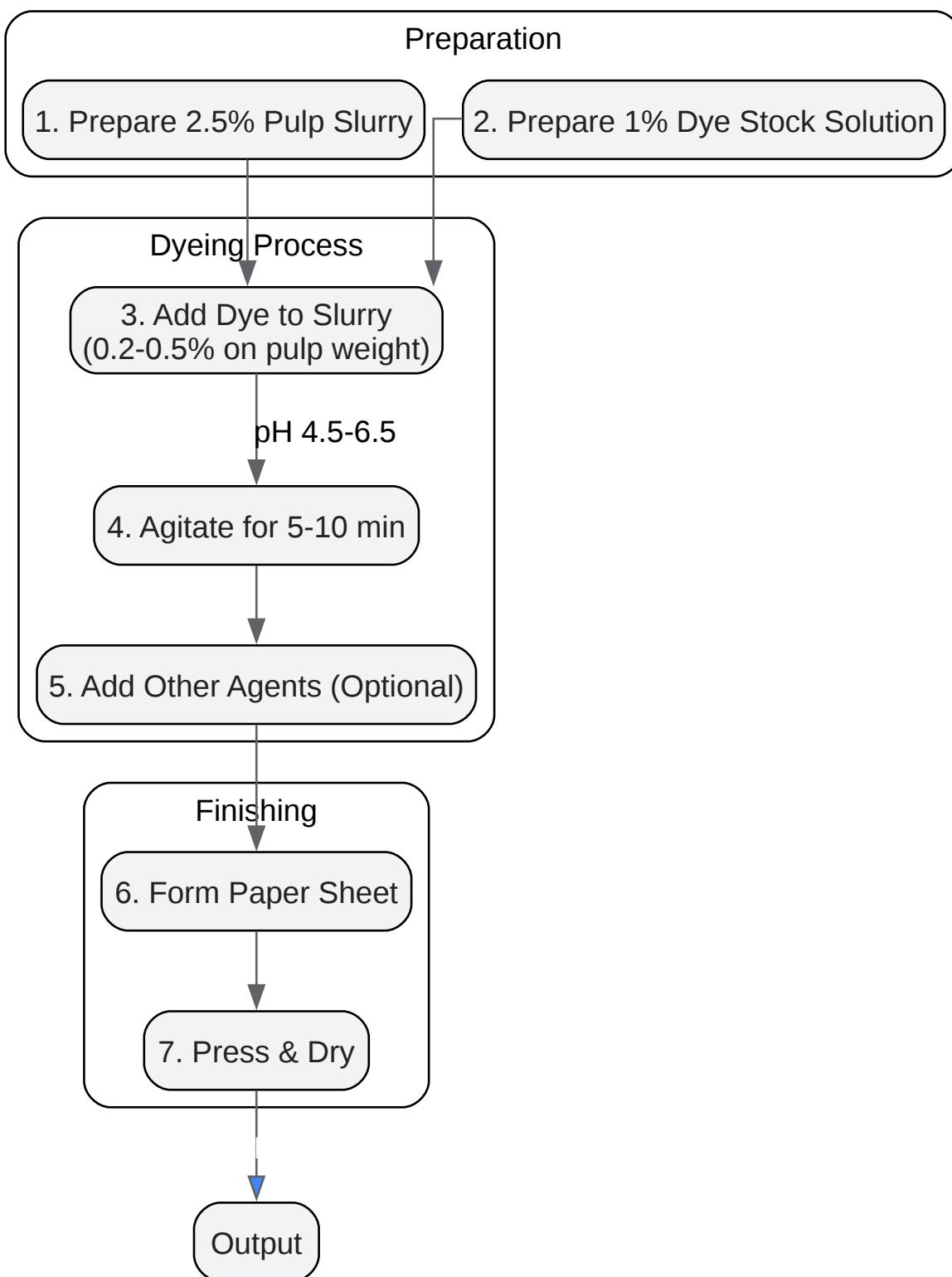
- Tissue Papers: Napkins, serviettes, and decorative tissues.[3]
- Printing and Writing Papers: To adjust tone and create colored paper.[3]
- Packaging and Board: Kraft paper, cardboard, and decorative packaging.[9][10]
- Specialty and Craft Papers: For applications where intense color is desired.[3]

Experimental Protocol: Wet-End Dyeing of Paper Pulp

This protocol describes a laboratory-scale procedure for dyeing bleached paper pulp with **Basic Blue 159**. The process involves adding the dye to a pulp slurry, allowing for fixation, and then proceeding with paper sheet formation.

Materials & Equipment:

- **Basic Blue 159** (Powder or Liquid)
- Bleached paper pulp (e.g., Kraft or sulfite)
- Deionized water
- Beakers and graduated cylinders
- Magnetic stirrer and stir bar
- pH meter
- Sheet former or handsheet mold
- Press and dryer for paper sheets


Protocol Steps:

- Pulp Slurry Preparation:
 - Prepare a pulp slurry with a fiber content of approximately 2.5% by weight in deionized water. For example, for a 1000g total slurry, use 25g of dry pulp and 975g of deionized water.
 - Disperse the pulp thoroughly using a suitable laboratory mixer until a homogenous suspension is achieved.
- Dye Stock Solution Preparation (if using powder):
 - Prepare a 1% stock solution of **Basic Blue 159**.
 - Weigh 1 gram of **Basic Blue 159** powder.

- Create a paste by adding a small amount of cool water.
- Gradually add hot water (60-70°C) while stirring until the dye is fully dissolved.[10] Bring the final volume to 100 mL with deionized water. This creates a 1% (10 g/L) solution.
- Pulp Dyeing:
 - Place the pulp slurry in a beaker on a magnetic stirrer.
 - Adjust the pH of the slurry to between 4.5 and 6.5 using a dilute acid (e.g., acetic acid) if necessary.[10]
 - Calculate the required amount of **Basic Blue 159**. The concentration can range from 0.01% to 20% based on the dry weight of the pulp. A typical starting range is 0.2% to 0.5%. [4][11]
 - Calculation Example: For 25g of dry pulp and a target concentration of 0.2%, you need: $25g * 0.002 = 0.05g$ of dye. If using a 1% stock solution, this corresponds to 5 mL of the solution.
 - Add the calculated amount of **Basic Blue 159** solution to the stirring pulp slurry.[4]
 - Allow the mixture to agitate for 5 to 10 minutes to ensure uniform distribution and fixation of the dye onto the pulp fibers.[4]
- Addition of Other Wet-End Additives (Optional):
 - After the dye fixation period, other additives such as fluorescent whitening agents can be added.[4]
 - Agitate for an additional 20-30 seconds before proceeding.[4]
- Sheet Formation and Finishing:
 - Transfer the dyed pulp slurry to a sheet former.
 - Form the paper sheet according to standard laboratory procedures.

- Press the sheet to remove excess water.
- Dry the sheet completely using a laboratory dryer.

Workflow for Paper Pulp Dyeing

[Click to download full resolution via product page](#)

Workflow for wet-end paper dyeing with **Basic Blue 159**.

Section 2: Application in Ink Manufacturing

Basic Blue 159 is a component in certain types of inks, particularly for inkjet printers and office supplies like markers.^[1] Its solubility and vibrant hue are key advantages. A stable ink formulation requires a careful balance of the dye with solvents, resins, and other additives to control properties like viscosity, surface tension, and drying time.

Application Areas:

- Inkjet printer ink^[1]
- Office supplies ink (e.g., markers)^[1]
- Flexographic and letterpress inks^[7]

Experimental Protocol: Formulation of a Water-Based Blue Ink

This protocol outlines the formulation of a basic, water-based ink suitable for inkjet or marker applications, based on principles from patent literature.^[7]

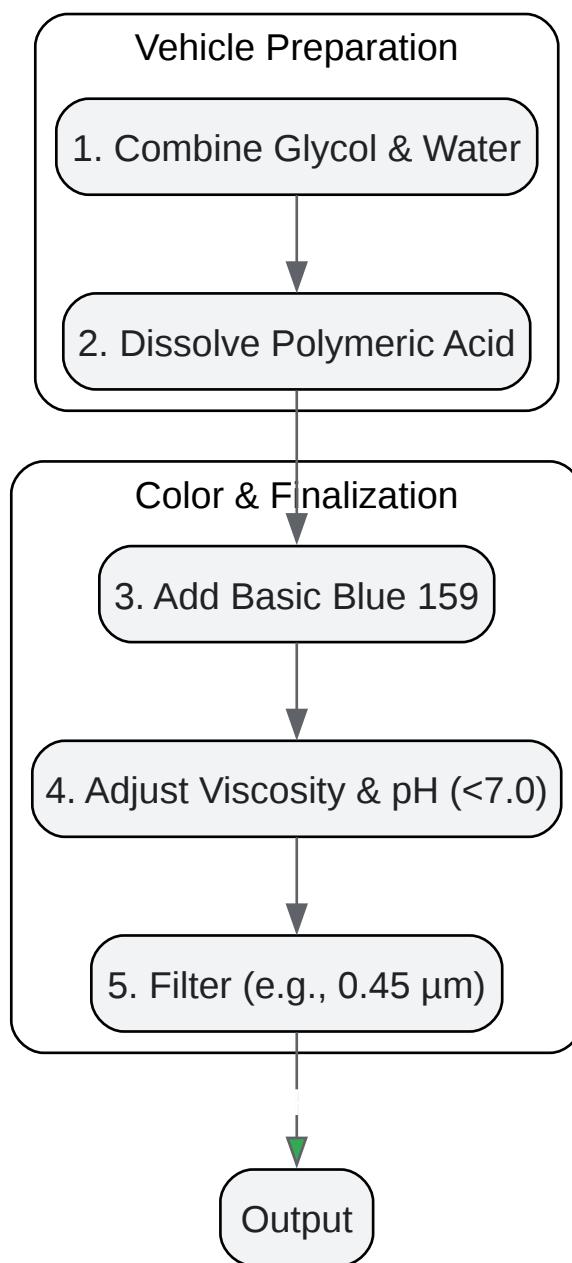
Materials & Equipment:

- **Basic Blue 159** Dye
- Primary Solvent: Water-soluble glycol (e.g., Diethylene Glycol)
- Co-solvent: Deionized Water
- Binder: Water-soluble polymeric acid (e.g., Polyacrylic acid solution)
- Thickener (Optional): Hydroxyethylcellulose
- pH meter and adjustment solutions (if needed)
- Magnetic stirrer and stir bar or overhead mixer
- Filtration system (e.g., syringe filters, 0.45 µm)

Target Formulation:

Component	Concentration Range (% by weight)	Example Formulation (% by weight)
Basic Blue 159	0.3 - 10%	2.0%
Water-Soluble Glycol	40 - 70%	55.0%
Deionized Water	10 - 50%	39.8%
Water-Soluble Polymeric Acid	0.2 - 10%	3.0%
Thickener (Optional)	0 - 10%	0.2%
pH	< 7.0	~6.5

Source: Adapted from patent data.[7][12]


Protocol Steps:

- Solvent and Binder Preparation:
 - In a primary mixing vessel, combine the water-soluble glycol (e.g., 55.0g Diethylene Glycol) and the deionized water (e.g., 39.8g).[7]
 - Begin gentle agitation.
 - Slowly add the water-soluble polymeric acid (e.g., 3.0g) to the solvent mixture. Continue stirring until the polymer is fully dissolved. This is the ink "vehicle".
- Dye Incorporation:
 - Slowly add the **Basic Blue 159** powder (e.g., 2.0g) to the stirring vehicle.[1] Increase mixing speed as necessary to ensure dispersion and prevent agglomeration.
 - Continue mixing until the dye is completely dissolved. The solution should be clear and free of visible particles.
- Viscosity and pH Adjustment:

- If a higher viscosity is required, slowly add the thickening agent (e.g., 0.2g Hydroxyethylcellulose) while mixing until the desired consistency is achieved.
- Measure the pH of the final ink formulation. It should be below 7.0 to maintain the stability of the basic dye.[12] Adjust with a suitable acid or base if necessary, although the polymeric acid should provide initial acidity.

- Filtration:
 - Filter the final ink solution through a filtration system (e.g., a 0.45 µm filter) to remove any micro-particles or undissolved components that could clog an inkjet nozzle.[1]
- Characterization:
 - Test the final ink for key properties such as viscosity, surface tension, and color density to ensure it meets the requirements for the intended application.

Workflow for Ink Formulation

[Click to download full resolution via product page](#)

General workflow for formulating a water-based ink.

Safety and Handling

As with all chemical dyes, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **Basic Blue 159** in either powder or liquid form. If handling the powder, a dust mask or respirator is recommended to prevent

inhalation.[13] Work should be conducted in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. inkjetinc.com [inkjetinc.com]
- 2. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 3. dyespigments.net [dyespigments.net]
- 4. EP2270281A1 - Process for dyeing pulp - Google Patents [patents.google.com]
- 5. bpp-bd.com [bpp-bd.com]
- 6. Basic Dyes Liquids, Paper Dyes, Egg Tray Dyes, Pulp Moulded Dyes, Egg Tray inks, Basic Dyes - Satyawati Chemicals [satyawatichemicals.com]
- 7. US4657590A - Basic dye ink formulations and methods - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Comprehensive Colorant & Additive Products for the Paper Industry | ChromaScape [chromascape.com]
- 10. Basic Liquid Dyes Used for Kraft Paper Dyeing [xcwydyes.com]
- 11. WO2010149773A1 - Process for dyeing pulp - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. Gather Materials to Create Dye Solutions | dummies [dummies.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Basic Blue 159 in Paper and Ink Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1165715#application-of-basic-blue-159-in-paper-and-ink-manufacturing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com